molecular formula C12H19NO2 B8677947 2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine CAS No. 112538-58-6

2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine

Cat. No. B8677947
Key on ui cas rn: 112538-58-6
M. Wt: 209.28 g/mol
InChI Key: IBNJAGDPXOLFIU-UHFFFAOYSA-N
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Patent
US04697033

Procedure details

To 4-(1-methylpropoxy)phenol (44.3 mmol) in 25 ml of DMF is added, under N2, potassium carbonate (51.0 mmol) followed by dropwise addition of N-(bromoethyl)phthalimide (51.0 mmol) in 30 ml of DMF. The mixture is stirred at RT overnight. Water is then added and the aqueous phase is extracted with ether. The combined organic layers are washed with 5% sodium hydroxide, with water and with brine, dried and the solent removed to give N-{2-[4-(1-methylpropoxy)phenoxy]ethyl}phthalimide. Following the procedures of Example 7, the above phthalimide (5.7 mmol) is reacted with hydrazine hydrate (5.7 mmol) to give 2-[4-(1-methylpropoxy)phenoxy]ethylamine.
Name
phthalimide
Quantity
5.7 mmol
Type
reactant
Reaction Step One
Quantity
5.7 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:5][C:6]1[CH:25]=[CH:24][C:9]([O:10][CH2:11][CH2:12][N:13]2C(=O)C3=CC=CC=C3C2=O)=[CH:8][CH:7]=1)[CH2:3][CH3:4].O.NN>>[CH3:1][CH:2]([O:5][C:6]1[CH:25]=[CH:24][C:9]([O:10][CH2:11][CH2:12][NH2:13])=[CH:8][CH:7]=1)[CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
phthalimide
Quantity
5.7 mmol
Type
reactant
Smiles
CC(CC)OC1=CC=C(OCCN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Name
Quantity
5.7 mmol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC)OC1=CC=C(OCCN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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